1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
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Overview
Description
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, also known as DCPMU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. This inhibition leads to a decrease in the production of pyrimidines, which are essential for DNA and RNA synthesis. As a result, 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to have antitumor, antiviral, and antifungal properties.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and promote apoptosis. Additionally, 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to have antiviral and antifungal properties, making it a potential treatment for viral and fungal infections.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in lab experiments is its potential therapeutic applications. It has been shown to have antitumor, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs. Additionally, 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to inhibit the growth of cancer cells and promote apoptosis, making it a potential treatment for cancer. However, one limitation of using 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea.
Future Directions
There are several future directions for the study of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. One direction is the development of new drugs based on 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. Additionally, further studies are needed to determine the optimal dosage and potential side effects of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. Furthermore, studies are needed to determine the effectiveness of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in the treatment of viral and fungal infections. Finally, more research is needed to determine the mechanism of action of 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea and its potential applications in other areas of medicine.
Synthesis Methods
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with ethyl carbamate, followed by the reaction of the resulting intermediate with 5-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has shown potential therapeutic applications in various scientific research studies. It has been found to have antitumor, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs. Additionally, 1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to inhibit the growth of cancer cells and promote apoptosis, making it a potential treatment for cancer.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O2/c1-9-7-17-8-20(13(9)21)5-4-18-14(22)19-10-2-3-11(15)12(16)6-10/h2-3,6-8H,4-5H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPBFLGAJKKTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea |
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